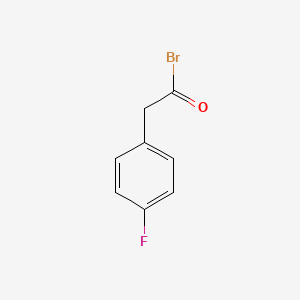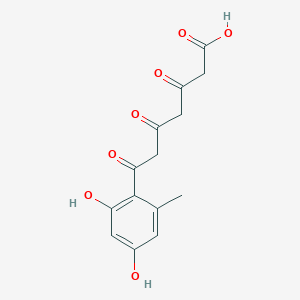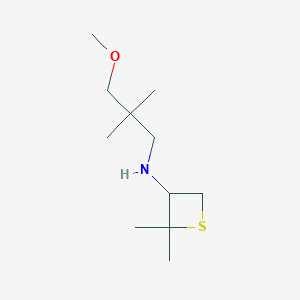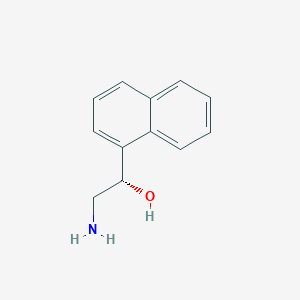
5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione is an organic compound derived from naphthalene It is characterized by the presence of bromine, chlorine, and phenylamino groups attached to a naphthalene-1,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional properties and applications .
Applications De Recherche Scientifique
5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione involves its interaction with cellular components, leading to the modulation of various biochemical pathways. The compound can target specific enzymes and receptors, influencing cellular processes such as apoptosis, cell proliferation, and oxidative stress response .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloro-3-nitropyridine: Another halogenated aromatic compound with similar structural features.
1-Bromo-3-chloro-5,5-dimethylhydantoin: A related compound used in disinfection and water treatment.
Uniqueness
5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione is unique due to its specific combination of bromine, chlorine, and phenylamino groups attached to a naphthalene-1,4-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
861334-92-1 |
|---|---|
Formule moléculaire |
C16H9BrClNO2 |
Poids moléculaire |
362.60 g/mol |
Nom IUPAC |
2-anilino-5-bromo-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C16H9BrClNO2/c17-11-8-4-7-10-12(11)16(21)13(18)14(15(10)20)19-9-5-2-1-3-6-9/h1-8,19H |
Clé InChI |
ZYDAHJPOAJFVMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)C=CC=C3Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13028533.png)

![Benzo[d][1,2,3]thiadiazole-5-carbonitrile](/img/structure/B13028546.png)
![3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine](/img/structure/B13028555.png)


![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)

![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)


![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
